7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBRBHPVHFRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds to form the THIQ core. For 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, the reaction typically proceeds as follows:
Precursor Preparation :
- A β-arylethylamine derivative bearing a methyl group at the 7-position and a hydroxyl group at the 6-position is synthesized.
- Example: 3-(3-methyl-4-hydroxyphenyl)propylamine.
Cyclization :
Salt Formation :
Bischler-Napieralski Reaction
An alternative route involves the cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl₃) or similar agents:
Acylation :
- The β-arylethylamine is acylated with acetic anhydride to form N-acetyl-β-arylethylamine.
Cyclization :
- POCl₃ promotes cyclization at 0–5°C, yielding 3,4-dihydroisoquinoline.
Reduction :
Substituent-Specific Modifications
Methyl Group Introduction at C7
The 7-methyl group is introduced via:
Friedel-Crafts Alkylation :
Directed Ortho-Metalation (DoM) :
Hydroxyl Group Placement at C6
The phenolic hydroxyl group is typically introduced via:
Dakin-West Reaction :
- Oxidation of an acetylated amine precursor followed by hydrolysis.
Demethylation :
Hydrobromide Salt Formation
The final step involves converting the free base to the hydrobromide salt:
Neutralization :
- The THIQ free base is dissolved in anhydrous ether or dichloromethane.
- A stoichiometric amount of HBr gas or 48% aqueous HBr is added dropwise at 0°C.
Precipitation :
Analytical Validation of Synthetic Routes
Spectroscopic Characterization
Data from PubChem entries confirm structural features:
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) of analogous THIQ derivatives reveals:
- Hydrogen Bonding : The hydroxyl group at C6 participates in intermolecular H-bonds with bromide ions.
- Packing Geometry : Methyl groups at C7 induce steric effects, influencing crystal lattice stability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pictet-Spengler | - One-pot reaction - Scalability |
- Requires harsh acids - Moderate yields |
50–65% |
| Bischler-Napieralski | - High regioselectivity | - Multi-step process - Toxic reagents |
40–55% |
| Friedel-Crafts Alkylation | - Direct C-H functionalization | - Poor selectivity without directing groups | 30–45% |
Industrial and Research-Scale Considerations
Chemical Reactions Analysis
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has shown potential in several therapeutic areas:
- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline can protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties .
- Antimicrobial Activity : This compound has demonstrated efficacy against various pathogens. Studies have shown that it can inhibit bacterial growth and may be effective against resistant strains .
- Anti-Cancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms such as microtubule destabilization. For example, studies have indicated that specific derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Interactions : The compound interacts with neurotransmitter receptors and enzymes that play critical roles in cellular signaling pathways. Modifications on the isoquinoline scaffold can influence selectivity towards different receptor subtypes .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules within organic chemistry and materials science .
Case Studies and Experimental Data
Neuroprotective Effects :
Research indicates that this compound can protect against oxidative stress-induced neuronal damage.
Anti-Cancer Activity :
A study demonstrated the compound's efficacy against MCF7 breast cancer cells with an IC50 of approximately 5 µg/mL due to microtubule destabilization mechanisms.
Antimicrobial Activity :
In vitro studies have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Differences in Pharmacological and Physicochemical Properties
Counterion Effects :
- The hydrobromide salt (target compound) offers higher solubility in polar solvents compared to hydrochloride derivatives (e.g., 41565-82-6) .
- Bromide ions may influence bioavailability and metabolic stability compared to chloride .
Methyl substitution at position 2 (e.g., 14097-42-8) reduces structural similarity (0.89 vs. 0.95) and may alter binding affinity .
Synthetic Accessibility: The target compound’s synthesis likely follows the Bischler-Napieralski route, similar to other tetrahydroisoquinolines . Methoxy or bromine-containing analogues (e.g., 58939-37-0) require additional halogenation or protection steps, increasing synthetic complexity .
Biological Activity
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities, including neuroprotective and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₂BrNO
- Molecular Weight : 230.10 g/mol
- CAS Number : 41002-63-5
This compound acts primarily through interactions with various biological targets involved in neurodegenerative diseases and infectious processes. It is known to influence several biochemical pathways:
- Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antimicrobial Activity : The compound demonstrates activity against various pathogens, potentially through interference with microbial metabolic pathways.
- Inhibition of Enzymes : It has been reported to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (HSD17B1), which plays a role in steroid hormone metabolism.
Structure-Activity Relationship (SAR)
The biological activity of THIQ derivatives is highly dependent on their structural features. The introduction of different substituents at specific positions on the isoquinoline scaffold can significantly alter their potency and selectivity.
| Compound | R1 | R2 | R3 | R4 | Activity |
|---|---|---|---|---|---|
| 7-Methyl THIQ | -CH₃ | -OH | -H | -Br | Moderate inhibitory activity |
| 5-Bromo THIQ | -Br | -H | -H | -H | Increased activity compared to unsubstituted |
| 4-Ethyl THIQ | -C₂H₅ | -H | -H | -H | Comparable to brominated derivatives |
Neuroprotective Studies
A study evaluating the neuroprotective effects of various THIQ derivatives found that 7-methyl substitution enhances protective effects against oxidative stress in neuronal cultures. The compound exhibited a significant reduction in cell death induced by oxidative agents, indicating its potential for treating neurodegenerative disorders like Alzheimer's disease .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes .
Inhibition of HSD17B1
A detailed SAR study highlighted that modifications at the 7-position significantly enhance the inhibitory potency against HSD17B1. The methyl group at this position was found to be optimal for achieving high affinity and selectivity for the enzyme .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide?
- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) based on analogous syntheses. For example, describes using acyl chlorides with DMAP and K₂CO₃ in anhydrous dioxane under reflux, followed by purification via silica gel chromatography . Adjusting reaction time (e.g., 3–6 hours) and monitoring intermediates by TLC can improve yield.
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substituent positions and stereochemistry.
- HRMS for molecular weight validation (e.g., resolving isotopic patterns for bromine ).
- IR spectroscopy to confirm functional groups (e.g., hydroxyl or amine stretches).
- Melting point analysis to assess purity .
Q. How does the hydrobromide salt form influence solubility and stability compared to freebase or hydrochloride analogs?
- Methodological Answer : Conduct comparative solubility tests in polar solvents (e.g., water, DMSO) and stability studies under varying pH and temperatures. For instance, notes that hydrochloride salts of related isoquinoline derivatives require desiccated storage, suggesting similar protocols for hydrobromide forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of derivatives?
- Methodological Answer : Synthesize analogs with modifications at the 7-methyl or 6-hydroxyl positions (e.g., halogenation, methoxy substitution) and evaluate their activity in receptor-binding assays. demonstrates this approach by conjugating isoquinoline derivatives with flavonoids to study functional effects .
Q. What computational strategies predict the compound’s interaction with androgen receptors?
- Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina) to model binding to the androgen receptor’s ligand-binding domain. Compare results with known SARMs (Selective Androgen Receptor Modulators) referenced in . Validate predictions with MD simulations to assess binding stability under physiological conditions.
Q. How can contradictory bioactivity data between hydrobromide and hydrochloride salts be resolved?
- Methodological Answer : Design controlled assays to isolate salt-specific effects. For example, compare receptor affinity (e.g., IC₅₀) and pharmacokinetic profiles (e.g., plasma stability) of both salts. highlights structural differences in hydrochloride analogs, suggesting salt form impacts solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
